lipid A-disaccharide-1-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

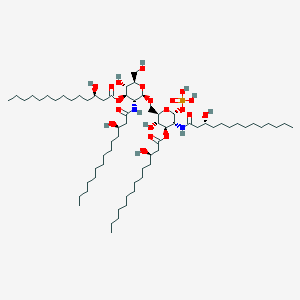

2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate is a member of lipid As. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate(2-).

Applications De Recherche Scientifique

Immunological Applications

Innate Immune Response Activation

Lipid A-disaccharide-1-phosphate is recognized by Toll-like receptor 4 (TLR4), which is pivotal in the innate immune response. Upon recognition, it triggers a cascade that leads to the production of pro-inflammatory cytokines. This property makes lipid A a potent immunostimulator, capable of modulating immune responses during infections caused by Gram-negative bacteria .

Adjuvant Development

Due to its immunogenic properties, this compound has been investigated as a potential adjuvant in vaccines. Self-adjuvanted vaccines utilizing lipid A can enhance the immune response to specific antigens. For instance, studies have shown that lipid A-based formulations can improve T-cell responses against tumor-associated antigens, making them promising candidates for cancer immunotherapy .

Antibiotic Development

Targeting Lipid A Biosynthesis

The biosynthetic pathway of lipid A involves several conserved enzymes that are essential for bacterial viability. Inhibiting these enzymes presents a strategic approach for developing new antibiotics. For example, LpxB, an enzyme involved in synthesizing this compound, has been identified as a critical target; inhibitors can disrupt the production of lipid A, leading to bacterial death .

Synthetic Lipid A Analogues

Researchers have synthesized various analogues of lipid A to study their effects on immune responses and their potential as therapeutic agents. These synthetic compounds can mimic the structure and function of natural lipid A while providing insights into its mechanism of action and safety profile .

Case Study 1: Lipid A in Sepsis Models

Research has demonstrated that synthetic lipid A can mimic the effects of Gram-negative sepsis when administered in animal models. This highlights its role not only as an immunostimulant but also as a model compound for studying septic shock mechanisms .

Case Study 2: Vaccine Efficacy Enhancement

In preclinical trials, self-adjuvanted vaccines incorporating this compound showed enhanced efficacy against specific pathogens by improving antigen presentation and T-cell activation. These findings suggest that lipid A derivatives could be integral to developing more effective vaccines against infectious diseases .

Propriétés

Formule moléculaire |

C68H129N2O20P |

|---|---|

Poids moléculaire |

1325.7 g/mol |

Nom IUPAC |

[(2R,3R,4R,5S,6R)-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90-91(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |

Clé InChI |

HLDJGHAAKRKPAV-QDORLFPLSA-N |

SMILES isomérique |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.